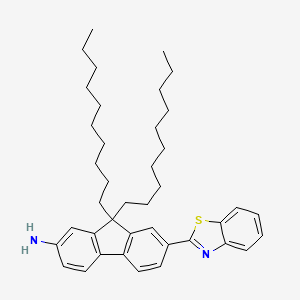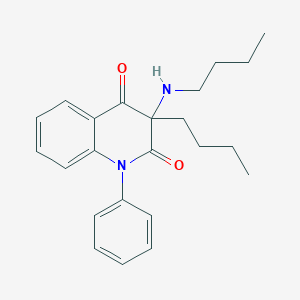
3-Butyl-3-(butylamino)-1-phenylquinoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-3-(butylamino)-1-phenylquinoline-2,4(1H,3H)-dione is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3-(butylamino)-1-phenylquinoline-2,4(1H,3H)-dione typically involves the condensation of an appropriate aniline derivative with a quinoline-2,4-dione precursor. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. Commonly, the reaction is performed in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product specifications.
化学反应分析
Types of Reactions
3-Butyl-3-(butylamino)-1-phenylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the butylamino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with different functional groups
科学研究应用
3-Butyl-3-(butylamino)-1-phenylquinoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable quinoline core.
作用机制
The mechanism of action of 3-Butyl-3-(butylamino)-1-phenylquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a phenyl group.
3-Butyl-3-(butylamino)-1-ethylquinoline-2,4(1H,3H)-dione: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
3-Butyl-3-(butylamino)-1-phenylquinoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its ability to interact with aromatic systems in biological targets, potentially increasing its efficacy in certain applications compared to its methyl or ethyl analogs.
属性
CAS 编号 |
601520-17-6 |
|---|---|
分子式 |
C23H28N2O2 |
分子量 |
364.5 g/mol |
IUPAC 名称 |
3-butyl-3-(butylamino)-1-phenylquinoline-2,4-dione |
InChI |
InChI=1S/C23H28N2O2/c1-3-5-16-23(24-17-6-4-2)21(26)19-14-10-11-15-20(19)25(22(23)27)18-12-8-7-9-13-18/h7-15,24H,3-6,16-17H2,1-2H3 |
InChI 键 |
MTHFKTSQGYCQBB-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1(C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)NCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine](/img/structure/B15166136.png)

![N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B15166145.png)

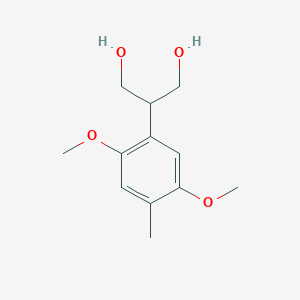
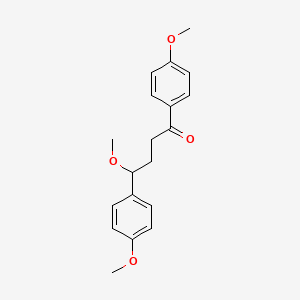
![Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B15166167.png)
![4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol](/img/structure/B15166174.png)
![N-[(2-Acetylhydrazinylidene)methyl]-N-methylglycine](/img/structure/B15166182.png)
![Acetamide,2-[[2-(2-cyclopentylethyl)-4-quinazolinyl]thio]-N-(furan-2-ylmethyl)-](/img/structure/B15166186.png)
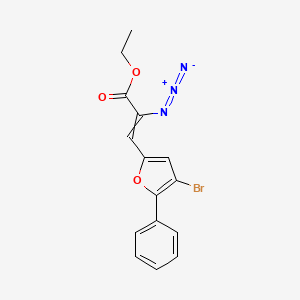
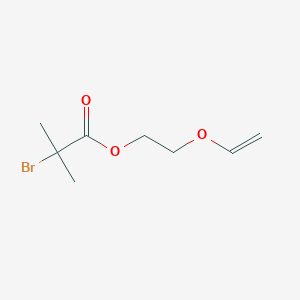
![1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene](/img/structure/B15166225.png)
